4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with benzyl derivatives under acidic conditions.
Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step often involves coupling the benzimidazole core with the pyrrolidinone ring using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole and pyrrolidinone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic agent.
Uniqueness
The uniqueness of 4-(1-Benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-2-19-12-14-22(15-13-19)28-18-21(16-25(28)30)26-27-23-10-6-7-11-24(23)29(26)17-20-8-4-3-5-9-20/h3-15,21H,2,16-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBFCRFCISWQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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